(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-Methyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole-derived compound featuring a unique combination of functional groups. Its structure includes:
- A benzo[d]thiazole core substituted with a fluorine atom at the 6-position.
- A (2-bromobenzoyl)imino group at the 2-position of the thiazole ring.
- A methyl acetate ester moiety at the 3-position. The Z-configuration of the imino group suggests stereochemical specificity, which may influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
methyl 2-[2-(2-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O3S/c1-24-15(22)9-21-13-7-6-10(19)8-14(13)25-17(21)20-16(23)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNOYEPOEMTARC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Core: This step involves the cyclization of 2-aminobenzenethiol with a suitable brominated precursor under reflux conditions in ethanol. The reaction is catalyzed by a base such as potassium carbonate.
Introduction of the Bromobenzoyl Group: The benzo[d]thiazole core is then reacted with 2-bromobenzoyl chloride in the presence of a base like triethylamine to form the corresponding bromobenzoyl derivative.
Formation of the Imino Group: The bromobenzoyl derivative is treated with an amine to form the imino group.
Esterification: Finally, the compound is esterified with methyl chloroacetate in the presence of a base to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate exhibit promising anticancer properties. For example, derivatives containing thiazole rings have shown significant cytotoxic effects against various cancer cell lines, including HeLa cells, with some exhibiting IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3i | HeLa | 2.7 |
| Sch. 1(10) | HL-60 | 32% lethality |
| Sch. 4(69) | NCI | 68.4% growth inhibition |
Acetylcholinesterase Inhibition
The compound's potential as an acetylcholinesterase inhibitor suggests applications in treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have demonstrated effective inhibition of acetylcholinesterase, which is crucial for maintaining acetylcholine levels in the brain .
Synthesis and Modification
The synthesis of this compound involves several steps, including the formation of the thiazole ring and subsequent modifications to introduce the bromobenzoyl imine group. This multi-step synthesis allows for further functionalization, which can enhance biological activity or alter pharmacokinetic properties.
Biological Evaluation
In vitro studies are essential for evaluating the biological activity of this compound. Research has shown that modifications to the thiazole core can significantly affect its potency against cancer cells and its ability to inhibit acetylcholinesterase .
Drug Development
The unique properties of this compound suggest potential pathways for drug development targeting cancer and neurodegenerative diseases. Further studies should focus on optimizing its structure for enhanced efficacy and reduced toxicity.
Combination Therapies
Given its activity profile, exploring combination therapies with existing anticancer agents or cholinesterase inhibitors could yield synergistic effects, improving treatment outcomes for patients with complex conditions.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Benzothiazole Chemistry
Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate
- Key Features: Benzothiazole core fused with an indole moiety at the 2-position. Cyanoacetate ester at the 3-position.
- Synthesis: Synthesized via a three-component reaction involving benzothiazole, ethyl bromocyanoacetate, and indole derivatives under reflux in acetone (5 hours, good yields) .
- Comparison: The target compound replaces the indole and cyano groups with a 2-bromobenzoyl imino and 6-fluoro substituent, likely enhancing electrophilicity and lipophilicity. The methyl acetate ester in the target compound may offer different hydrolysis kinetics compared to the cyanoacetate group, affecting bioavailability .
Metsulfuron Methyl Ester (Pesticide)
- Key Features :
- Sulfonylurea backbone with a triazine ring and methyl ester.
- Used as a herbicide.
- Comparison: Both compounds contain methyl ester groups, but the target’s benzo[d]thiazole core differs significantly from the triazine-sulfonylurea structure.
Physicochemical and Functional Properties
Halogen Substituent Effects
- The 6-fluoro and 2-bromobenzoyl groups in the target compound enhance electrophilicity and lipophilicity compared to non-halogenated analogues. This could improve membrane permeability in biological systems or increase photostability in agrochemical applications.
- In contrast, cyano or indole groups (as in ) may prioritize hydrogen bonding or π-π stacking interactions .
Ester Group Variability
- Methyl Acetate (Target) vs. Cyano groups are strong electron-withdrawing groups, which could accelerate nucleophilic substitution reactions compared to the target’s bromobenzoyl-imino group .
Data Tables
Table 2: Functional Group Impact
*EWG = Electron-withdrawing group
Biological Activity
(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on existing literature.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Benzothiazole Core : The benzothiazole structure is synthesized through cyclization reactions involving 2-aminobenzenethiol and appropriate carbonyl compounds.
- Bromination : The introduction of the bromine substituent is achieved via electrophilic aromatic substitution.
- Imine Formation : Reacting the bromobenzoyl derivative with an amine forms the imine linkage.
- Esters Formation : The final step involves esterification to yield the methyl ester derivative.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various substituted benzothiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds often fall within the range of 50-200 μg/mL, indicating potent activity against pathogenic strains .
Anticancer Properties
Benzothiazole derivatives, including those similar to this compound, have been investigated for their anticancer effects. Compounds in this class have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancers. For example, certain derivatives have shown IC50 values ranging from 6.46 to 10 μM against these cell lines, suggesting significant potential as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazole derivatives are also noteworthy. Compounds with specific substitutions at the C-6 position have been reported to exhibit moderate anti-inflammatory activity in carrageenan-induced paw edema models. These findings suggest that such compounds may serve as lead structures for developing new anti-inflammatory drugs .
Case Study 1: Antimicrobial Screening
In a study evaluating various benzothiazole derivatives, this compound was tested against a panel of bacterial strains. The compound exhibited a strong inhibitory effect on Staphylococcus aureus and Escherichia coli with MIC values of 50 μg/mL and 100 μg/mL, respectively.
Case Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer potential of this compound in vitro revealed that it significantly reduced cell viability in MDA-MB-231 cells by approximately 70% at a concentration of 10 μM after 48 hours of exposure. Further mechanistic studies indicated that the compound induced apoptosis through caspase activation pathways.
Data Tables
| Biological Activity | MIC (μg/mL) | IC50 (μM) | Cell Lines Tested |
|---|---|---|---|
| Antimicrobial | 50 - 200 | - | S. aureus, E. coli |
| Anticancer | - | 6.46 - 10 | MDA-MB-231, SK-Hep-1 |
| Anti-inflammatory | - | - | Carrageenan-induced edema |
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate?
- Methodology : Synthesis typically involves multi-step reactions starting from halogenated benzo[d]thiazole intermediates. Key steps include imine bond formation via condensation between 2-bromobenzoyl derivatives and fluorinated benzo[d]thiazole precursors. Optimization focuses on:
- Temperature control : Maintaining 60–80°C during condensation to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency.
- Catalysts : Lewis acids like ZnCl₂ may improve yields by stabilizing reactive intermediates .
Q. Which characterization techniques are essential for verifying the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with fluorinated and brominated substituents showing distinct splitting patterns.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, imine C=N at ~1650 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 doublet) .
Q. What intermediates are commonly used in the synthesis of this compound?
- Key intermediates :
- 6-Fluorobenzo[d]thiazol-2-amine for constructing the heterocyclic core.
- 2-Bromobenzoyl chloride for introducing the brominated aromatic moiety.
- Methyl 2-chloroacetate for esterification .
Q. How should this compound be stored to ensure stability?
- Storage conditions :
- Temperature : -20°C in airtight containers to prevent hydrolysis of the ester group.
- Light exposure : Protect from UV light to avoid degradation of the imine bond.
- Moisture control : Use desiccants to minimize oxidation of sulfur in the thiazole ring .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound be systematically resolved?
- Approach :
Reproducibility checks : Validate assays under standardized conditions (e.g., cell lines, pH, temperature).
Statistical modeling : Use ANOVA to identify outliers or batch effects.
Mechanistic studies : Employ isothermal titration calorimetry (ITC) to quantify binding affinities to targets like kinases or proteases, addressing discrepancies in IC₅₀ values .
Q. What computational strategies predict the binding affinity of this compound to biological targets?
- Molecular docking : Software like AutoDock Vina models interactions with enzyme active sites (e.g., cyclooxygenase-2) by analyzing π-π stacking between the bromobenzoyl group and aromatic residues.
- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking results .
Q. How do fluorine and bromine substituents influence reactivity and pharmacological activity?
- Fluorine :
- Electron-withdrawing effect : Stabilizes the imine bond, reducing hydrolysis rates.
- Bioavailability : Enhances metabolic stability via C-F bond resistance to oxidative enzymes.
- Bromine :
- Steric effects : May hinder rotation of the benzoyl group, favoring a planar conformation for target binding.
- Halogen bonding : Interacts with carbonyl oxygen in enzyme active sites, improving affinity .
Q. How is SHELX software applied in crystallographic analysis of this compound?
- Structure refinement : SHELXL refines X-ray diffraction data by optimizing bond lengths, angles, and thermal parameters.
- Twinned data handling : SHELXD resolves overlapping reflections in cases of crystal twinning.
- Validation : CIF files generated via SHELXPRO ensure compliance with IUCr standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
